REACTION_CXSMILES
|
[F:1][C:2]([F:7])([CH3:6])[C:3]([OH:5])=[O:4].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(Cl)Cl>[F:1][C:2]([F:7])([CH3:6])[C:3]([O:5][C:3](=[O:4])[C:2]([F:7])([F:1])[CH3:6])=[O:4]
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(C)F
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC(C(C)(F)F)=O)(C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |